molecular formula C60H64F2N4O12 B585411 Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)- CAS No. 128173-53-5

Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)-

Cat. No. B585411
CAS RN: 128173-53-5
M. Wt: 1071.185
InChI Key: XADVDTANOZJZTP-XZWFXUMZSA-N
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Description

“Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)-” is a chemical compound with the molecular formula C60H64F2N4O12 . It has a molecular weight of 1071.2 g/mol . The IUPAC name for this compound is (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-[(1S)-4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile .


Molecular Structure Analysis

The molecular structure of “Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)-” is complex, as indicated by its molecular formula C60H64F2N4O12 . Unfortunately, a 3D structure is not available due to the large number of atoms and the flexibility of the molecule .

Scientific Research Applications

Pharmaceutical Analytical Testing

(S)-Citadiol: is used in pharmaceutical analytical testing as a reference standard . Reference standards are crucial for ensuring the quality and purity of pharmaceutical compounds. They serve as a benchmark for analytical methods like chromatography and spectroscopy, which are used to identify and quantify pharmaceutical substances.

Antidepressant Medication Development

The compound has been linked to the development of antidepressant medications . Specifically, it is related to escitalopram , an S-enantiomer of citalopram, which is a selective serotonin reuptake inhibitor (SSRI) used for treating major depressive disorder or generalized anxiety disorder . The enantiomerically pure (S)-form is essential for the drug’s efficacy and reduced side effects.

Semiconductor Photocatalytic Technology

In the field of semiconductor photocatalytic technology , (S)-Citadiol could be involved in the synthesis of photocatalysts or as a part of the catalytic system. Photocatalytic technology is used for environmental remediation and energy conversion, and advancements in this field could lead to more efficient solar energy harvesting and pollution reduction .

Regulatory Compliance and Substance Identification

The Unique Ingredient Identifier (UNII) system, which includes UNII-9NTH34FQ9R for (S)-Citadiol, is used for the efficient and accurate exchange of information on substances. It is crucial for regulatory compliance and ensures that substances are consistently identified across various databases and regulatory documents .

properties

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-[(1S)-4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H23FN2O2.C20H18O8/c2*1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h2*4-9,12,24-25H,3,10-11,14H2,1-2H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t2*20-;15-,16-/m000/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADVDTANOZJZTP-XZWFXUMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CCC[C@](C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.CN(C)CCC[C@](C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H64F2N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704881
Record name (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--4-[(1S)-4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1071.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)-

CAS RN

128173-53-5
Record name Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128173535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--4-[(1S)-4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-hydroxymethylbenzonitrile hemi(+)-di-toluoyltartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.814
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITADIOL HEMI-BIS-4-TOLUOYL-D-TARTRATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NTH34FQ9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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